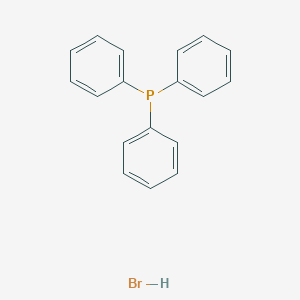

Triphenylphosphine hydrobromide

Descripción

Propiedades

IUPAC Name |

triphenylphosphane;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSYDJVRTHCWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

603-35-0 (Parent) | |

| Record name | Triphenylphosphine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006399811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70213928 | |

| Record name | Triphenylphosphine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6399-81-1 | |

| Record name | Triphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6399-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006399811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylphosphine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triphenylphosphine Hydrobromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine (B44618) hydrobromide (Ph₃P·HBr) is a versatile and widely utilized reagent in organic synthesis. This white crystalline solid serves as a key precursor in the preparation of phosphonium (B103445) salts, particularly for the Wittig reaction, and acts as a catalyst in various cross-coupling reactions. Its ability to function as a mild acid and a source of triphenylphosphine makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its core chemical properties, structure, and a detailed experimental protocol for its synthesis.

Core Chemical and Physical Properties

The fundamental properties of triphenylphosphine hydrobromide are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Chemical Formula | C₁₈H₁₆BrP | [1][2][3][4] |

| Molecular Weight | 343.20 g/mol | [2][3][4] |

| Appearance | White to light red crystalline solid/powder | [2][5] |

| Melting Point | 192 - 205 °C (decomposes) | [2] |

| Solubility | Soluble in polar solvents like ethanol (B145695) and methanol. Insoluble in nonpolar solvents such as hexane (B92381) and toluene. | [5] |

| CAS Number | 6399-81-1 | [1][2][3][4] |

Structural Information

This compound exists as a phosphonium salt, specifically triphenylphosphonium bromide. In this structure, the phosphorus atom is bonded to three phenyl groups and one hydrogen atom, carrying a positive charge, which is counterbalanced by the bromide anion ([HP(C₆H₅)₃]⁺Br⁻).[6] The molecule adopts a trigonal pyramidal geometry around the central phosphorus atom.[5]

Crystallographic data reveals that triphenylphosphonium bromide crystallizes in the Pnma space group with the following unit cell dimensions:

-

a = 10.951 Å

-

b = 12.269 Å

-

c = 11.754 Å

-

α = 90°

-

β = 90°

-

γ = 90°

This information is based on data deposited in the Crystallography Open Database.[3]

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are outlined below:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.60 (brs, 1H, PH)

-

δ 7.60-7.67 (m, 9H, ArH)

-

δ 7.53-7.59 (m, 6H, ArH)[1]

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 132.70 (d, J = 102 Hz, Ar)

-

δ 132.05 (d, J = 1.9 Hz, Ar)

-

δ 131.48 (d, J = 9.6 Hz, Ar)

-

δ 128.77 (d, J = 11.4 Hz, Ar)[1]

Infrared (IR) Spectroscopy: Infrared spectra of this compound are available and can be used for identification. The spectra can be accessed through various databases.[3][7][8]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the preparation of this compound involves the direct reaction of triphenylphosphine with hydrobromic acid.[1]

Materials:

-

Triphenylphosphine (Ph₃P)

-

48% aqueous hydrobromic acid (HBr)

-

Diethyl ether

Procedure:

-

To a stirring mixture of triphenylphosphine (1.05 g, 4 mmol) in 1,4-dioxane (8 mL) at room temperature, add a solution of 48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol) dropwise over 1 minute.

-

Warm the reaction mixture to 70 °C.

-

Stir the mixture at 70 °C for 12 hours.

-

After 12 hours, evaporate the solvent in vacuo.

-

Wash the resulting residue with diethyl ether.

-

Dry the precipitate in vacuo for 12 hours at 40 °C to yield this compound as a white solid (1.34 g, 98% yield).[1]

The purity of the synthesized compound can be confirmed by melting point analysis and NMR spectroscopy.[5]

Diagrams

Caption: Synthesis Workflow for this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phosphine, triphenyl-, hydrobromide | C18H16BrP | CID 517696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triphenylphosphonium bromide | C18H16BrP | CID 80811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Triphenylphosphine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and characterization of triphenylphosphine (B44618) hydrobromide (Ph₃P·HBr), an important phosphonium (B103445) salt widely utilized as a reagent and catalyst in organic synthesis. This guide details experimental protocols, presents key characterization data in a structured format, and illustrates the underlying chemical transformation and workflow.

Introduction

Triphenylphosphine hydrobromide, also known as triphenylphosphonium bromide, is a white, crystalline organic compound with the chemical formula C₁₈H₁₆BrP.[1][2] It is the salt formed from the reaction of the weak base triphenylphosphine (PPh₃) with hydrobromic acid (HBr).[3][4] Due to its versatility, it serves as a crucial reagent in numerous chemical transformations, including the preparation of phosphonium salts for Wittig reactions, as a catalyst in cross-coupling reactions, and as a mild source of anhydrous HBr.[2][5][6] Its ability to act as a nucleophile and stabilize reactive intermediates makes it invaluable in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[2]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the proton of hydrobromic acid, forming a stable phosphonium salt.[3] The reaction is typically exothermic and can be carried out at room temperature.[5]

General Reaction

Caption: Synthesis of this compound.

Experimental Protocols

Several methods for the preparation of this compound have been reported. Below are two detailed protocols.

Protocol 1: Reaction in Dioxane/Water [1]

This method utilizes aqueous hydrobromic acid with dioxane as a solvent.

-

Materials:

-

Triphenylphosphine (1.05 g, 4 mmol)

-

48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol)

-

1,4-Dioxane (8 mL)

-

Diethyl ether

-

-

Procedure:

-

To a stirring mixture of triphenylphosphine in dioxane (8 mL) at room temperature, add 48% aqueous hydrobromic acid (1 mL) dropwise over 1 minute.

-

Warm the reaction mixture to 70 °C and continue stirring for 12 hours.

-

After 12 hours, evaporate the mixture in vacuo to remove the solvent and excess acid.

-

Wash the resulting residue with diethyl ether.

-

Dry the precipitate in vacuo for 12 hours at 40 °C to yield this compound as a white solid (1.34 g, 98% yield).

-

Protocol 2: Reaction with Anhydrous HBr Gas [7]

This method uses anhydrous HBr gas in a non-aqueous solvent system.

-

Materials:

-

Triphenylphosphine (26.23 g, 0.10 mole)

-

Toluene (B28343) (100 mL)

-

Anhydrous Hydrogen Bromide (HBr) gas

-

Ethyl ether (300 mL total)

-

-

Procedure:

-

Dissolve triphenylphosphine in toluene (100 mL) in a suitable flask and cool the solution to 0-5 °C.

-

Perfuse the solution with HBr gas for 20 minutes while maintaining the temperature.

-

Add 250 mL of ethyl ether to the mixture and stir for an additional 20 minutes to precipitate the product.

-

Filter the mixture to collect the white solid.

-

Slurry the solid cake in 500 mL of ether, filter again, and air-dry the product to obtain this compound (33.2 g, 97% yield).

-

Caption: General Experimental Workflow.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.[5]

Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. Note the variation in reported melting points, which may be due to different analytical conditions or sample purity.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₆BrP | [1][2] |

| Molecular Weight | 343.20 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2][5][8] |

| Melting Point | 172-175 °C | [5] |

| 192-205 °C | [2] | |

| 196 °C (dec.) | [6] | |

| 203-205 °C (dec.) | [7] | |

| 204-208 °C (dec.) | [9] | |

| Purity (Assay) | ≥97-98% | [2] |

| Solubility | Soluble in polar solvents (water, ethanol, methanol, DMSO, DMF).[5][9] | Insoluble in nonpolar solvents (hexane, toluene).[5] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of the compound.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure by identifying the chemical environment of protons (¹H) and carbon atoms (¹³C). Data below was recorded in DMSO-d₆.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 10.60 | br s | P-H proton |

| 7.60-7.67 | m | 9H, Aromatic (Ar-H) | |

| 7.53-7.59 | m | 6H, Aromatic (Ar-H) | |

| ¹³C | 132.70 | d, J = 102 Hz | Aromatic (ipso-C) |

| 132.05 | d, J = 1.9 Hz | Aromatic (para-C) | |

| 131.48 | d, J = 9.6 Hz | Aromatic (ortho-C) | |

| 128.77 | d, J = 11.4 Hz | Aromatic (meta-C) |

The characteristic downfield singlet at 10.60 ppm in the ¹H NMR spectrum is indicative of the acidic proton attached to the phosphorus atom. The coupling observed in the ¹³C NMR spectrum is due to the interaction of the carbon nuclei with the phosphorus-31 nucleus.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is dominated by absorptions corresponding to the phenyl groups and the P-H bond. While specific peak values are best obtained from direct analysis, characteristic absorption regions for related triphenylphosphine compounds have been studied.[10][11] Key bands arise from P-phenyl linkages and C-H vibrations of the aromatic rings.[11] The presence of the P-H bond can also be identified in the spectrum. FTIR spectra are available in public databases for reference.[10][12]

Applications in Research and Development

This compound is a versatile reagent with several key applications in organic synthesis:

-

Catalysis: It can serve as a catalyst or ligand in transition metal-catalyzed reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions.[5][8][9]

-

Nucleophilic Substitution: It can act as a nucleophile to displace halides from alkyl halides, forming carbon-phosphorus bonds, which is a key step in the synthesis of phosphonium salts and phosphine (B1218219) oxides.[5]

-

Reduction of Carbonyls: It is an effective agent for the reduction of aldehydes and ketones to their corresponding alcohols.[5]

-

Pharmaceutical Synthesis: It is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.[2][9]

Safety and Handling

This compound is considered an irritant to the eyes, respiratory system, and skin.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It is also noted as being hygroscopic and should be stored under an inert atmosphere in a cool, dry place.[9]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The preparation via the reaction of triphenylphosphine and hydrobromic acid is efficient and high-yielding. The identity and purity of the product are readily confirmed using standard analytical techniques such as melting point determination and NMR spectroscopy. Its established utility in a wide range of organic transformations underscores its importance as a valuable tool for professionals in chemical research and drug development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. nbinno.com [nbinno.com]

- 6. 三苯基膦氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. Phosphine, triphenyl-, hydrobromide | C18H16BrP | CID 517696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. chembk.com [chembk.com]

A Technical Guide to the Solubility of Triphenylphosphine Hydrobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of triphenylphosphine (B44618) hydrobromide (Ph₃P·HBr) in various organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on collating qualitative solubility information and presenting a detailed experimental protocol for researchers to determine solubility parameters for their specific applications.

Introduction to Triphenylphosphine Hydrobromide

This compound is the hydrobromide salt of triphenylphosphine and is a versatile reagent in organic synthesis. It is a white crystalline solid utilized as a catalyst, a mild source of anhydrous hydrogen bromide, and in the preparation of phosphonium (B103445) salts for reactions such as the Wittig reaction.[1] Understanding its solubility is critical for reaction setup, optimization, purification, and formulation development. As a phosphonium salt, its solubility is governed by the polarity of the solvent and its ability to solvate the charged species.

Solubility Profile

| Solvent | Polarity Class | Solubility | Notes |

| Polar Protic Solvents | |||

| Methanol (CH₃OH) | Polar Protic | Slightly Soluble[1][2] | Often used for recrystallization of related compounds.[3] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble[3] | Similar phosphonium salts show good solubility.[4][5] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[1][2] | |

| Acetonitrile (CH₃CN) | Polar Aprotic | Likely Soluble | A common solvent for phosphonium salt synthesis.[6] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Likely Soluble | General phosphonium salts are soluble in dichloromethane.[4][5] |

| Chloroform (CHCl₃) | Polar Aprotic | Likely Soluble | General phosphonium salts are soluble in chloroform.[4][5] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Likely Soluble | General phosphonium salts are soluble in acetone.[4][5] |

| Nonpolar Solvents | |||

| Toluene | Nonpolar | Insoluble[3] | |

| Hexane | Nonpolar | Insoluble[3] | |

| Diethyl Ether (Et₂O) | Nonpolar | Insoluble | General phosphonium salts are almost insoluble in diethyl ether.[4][5] |

| Aqueous | |||

| Water (H₂O) | Polar Protic | Soluble[2][7][8] | Some sources report insolubility, but the majority indicate it is water-soluble.[7] |

Note: "Likely Soluble" is inferred from the general solubility behavior of other phosphonium salts as specific data for this compound was not found.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

This section provides a detailed methodology for quantitatively determining the solubility of this compound in a specific solvent. This method is reliable for generating precise solubility data at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE liners)

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

-

Glass syringes

-

Pre-weighed, dry evaporating dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent at the desired experimental temperature. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture using a shaker or stirrer in a temperature-controlled environment (e.g., a 25 °C water bath) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 5.00 mL) of the supernatant (the clear liquid phase) into a glass syringe, avoiding any solid particles.

-

Attach a 0.2 μm syringe filter to the syringe.

-

Dispense the solution through the filter into a pre-weighed (tared) evaporating dish or vial. Record the exact weight of the empty dish as W₁.

-

-

Gravimetric Analysis:

-

Immediately weigh the evaporating dish containing the filtered solution and record the weight as W₂.

-

Carefully evaporate the solvent. This can be done on a hot plate in a fume hood (for non-flammable, high-boiling solvents) or by using a rotary evaporator. For volatile solvents, evaporation at room temperature under a stream of inert gas may be sufficient.

-

Once the bulk of the solvent is removed, place the dish in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solid residue and record the final weight as W₃.

-

-

Calculation of Solubility:

-

Mass of solute: m_solute = W₃ - W₁

-

Mass of solvent: m_solvent = W₂ - W₃

-

To express solubility in grams per 100 mL of solvent, the density of the solvent at the experimental temperature is required.

-

Volume of solvent: V_solvent = m_solvent / ρ_solvent (where ρ is the density of the solvent)

-

Solubility ( g/100 mL): (m_solute / V_solvent) * 100

-

-

Visualized Workflow for Solubility Application

The following diagram illustrates a typical workflow for a researcher utilizing solubility data for this compound in the context of planning an organic reaction.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound CAS#: 6399-81-1 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

Spectroscopic Analysis of Triphenylphosphine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for triphenylphosphine (B44618) hydrobromide (PPh₃·HBr). The information presented herein is intended to serve as a comprehensive resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy for triphenylphosphine hydrobromide.

¹H and ¹³C NMR Data

NMR data was recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.53 - 7.59 | Multiplet | 6H, Aromatic |

| 7.60 - 7.67 | Multiplet | 9H, Aromatic | |

| 10.60 | Broad Singlet | 1H, P-H | |

| ¹³C | 128.77 | Doublet, J = 11.4 Hz | Aromatic |

| 131.48 | Doublet, J = 9.6 Hz | Aromatic | |

| 132.05 | Doublet, J = 1.9 Hz | Aromatic | |

| 132.70 | Doublet, J = 102 Hz | Aromatic (ipso-carbon) |

³¹P NMR Data

The ³¹P NMR spectrum of phosphonium (B103445) salts is characterized by a single resonance. For this compound, the chemical shift is expected to be in the range of +20 to +25 ppm, referenced to 85% H₃PO₄. This is consistent with values reported for closely related protonated triarylphosphines and other triphenylphosphonium species.

Table 2: Expected ³¹P NMR Chemical Shift

| Nucleus | Expected Chemical Shift (δ, ppm) | Reference |

| ³¹P | ~ +24 ppm | 85% H₃PO₄ |

Infrared (IR) Spectroscopy Data

The IR spectrum is typically acquired using the Potassium Bromide (KBr) pellet method.[2] Key absorptions are expected for the P-H, P-C, and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2400 | Medium, Broad | P-H Stretch |

| ~1580, 1480, 1435 | Strong | Aromatic C=C Ring Stretch |

| ~1100 | Strong | P-Phenyl (P-C) Stretch |

| ~750, ~690 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocols

Detailed methodologies for the synthesis of the compound and its spectroscopic analysis are provided below.

Synthesis of this compound[1]

-

Add triphenylphosphine (1.05 g, 4 mmol) to 1,4-dioxane (B91453) (8 mL) in a round-bottom flask with a magnetic stirrer.

-

While stirring at room temperature, add 48% aqueous hydrobromic acid (1 mL, ~8.8 mmol) dropwise over one minute.

-

Heat the reaction mixture to 70 °C and maintain stirring for 12 hours.

-

After cooling, remove the solvent and excess acid in vacuo using a rotary evaporator.

-

Wash the resulting solid residue with diethyl ether.

-

Dry the precipitate in vacuo at 40 °C for 12 hours to yield this compound as a white solid.

NMR Sample Preparation

-

Weigh approximately 10-20 mg of the solid this compound sample.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

To ensure a homogenous solution free of particulate matter, filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer's coil, typically around 4-5 cm.

-

Cap the NMR tube securely before analysis.

FTIR Sample Preparation (KBr Pellet Method)[3]

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can interfere with the spectrum.

-

In an agate mortar, grind 1-2 mg of the this compound sample into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.[3]

-

Gently but thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained.

-

Transfer a small amount of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet. Using a vacuum die can help remove trapped air and improve pellet clarity.

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the structural basis for the observed spectroscopic signals.

References

Molecular weight and melting point of triphenylphosphine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic applications of triphenylphosphine (B44618) hydrobromide. The content is tailored for professionals in research and development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

Triphenylphosphine hydrobromide is a versatile reagent in organic synthesis. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₁₆BrP | [1] |

| Molecular Weight | 343.20 g/mol | [2][3] |

| Melting Point | 192 - 205 °C | [1] |

| 196 °C (decomposes) | [3][4] | |

| CAS Number | 6399-81-1 | [1][2] |

| Appearance | Light red to off-white powder | [1] |

Synthetic Applications and Experimental Protocols

This compound serves as a crucial reagent in a variety of organic transformations. This section details the experimental procedures for its synthesis and its application in the widely used Wittig reaction.

Synthesis of this compound

This protocol describes the preparation of this compound from triphenylphosphine and hydrobromic acid.

Materials:

-

Triphenylphosphine (C₁₈H₁₅P)

-

48% aqueous hydrobromic acid (HBr)

-

Diethyl ether

Procedure:

-

A solution of 48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol) is added dropwise over 1 minute to a stirring mixture of triphenylphosphine (1.05 g, 4 mmol) in 1,4-dioxane (8 mL) at room temperature.[1]

-

The reaction mixture is then heated to 70 °C and stirred at this temperature for 12 hours.[1]

-

After 12 hours, the mixture is evaporated in vacuo to remove the solvent.[1]

-

The resulting residue is washed with diethyl ether.[1]

-

The precipitate is collected and dried in vacuo for 12 hours at 40 °C to yield this compound as a white solid.[1]

The Wittig Reaction: A General Protocol

This compound is a precursor to phosphonium (B103445) ylides, the key reagents in the Wittig reaction for the synthesis of alkenes from carbonyl compounds. The following is a general workflow.

Step 1: Formation of the Phosphonium Salt The initial step involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. This compound can be used directly or the synthesis can start from triphenylphosphine.

Step 2: Generation of the Phosphonium Ylide A strong base is used to deprotonate the phosphonium salt, forming the reactive ylide.

Step 3: Reaction with a Carbonyl Compound The ylide reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide.

Illustrative Workflow for the Wittig Reaction:

Role in Drug Discovery and Development

In the pharmaceutical sector, triphenylphosphine and its derivatives are employed in various synthetic transformations crucial for the preparation of complex molecular architectures found in active pharmaceutical ingredients (APIs). For instance, in the synthesis of Seladelpar, an intermediate is prepared via a Mitsunobu reaction, which utilizes triphenylphosphine. The ability to form carbon-carbon double bonds with control over stereochemistry, as seen in the Wittig reaction, is invaluable in the synthesis of drug candidates. The development of robust and efficient manufacturing routes for APIs is a critical aspect of pharmaceutical development, and high-throughput experimentation (HTE) is increasingly adopted to accelerate this process.[5][6]

The synthesis of intermediates and final APIs often involves multi-step processes where protecting groups are essential. While not a direct application of this compound, the principles of reaction optimization and functional group compatibility are paramount. For example, the tetrahydropyranyl (THP) group is a common protecting group for alcohols, and various catalytic methods are employed for its introduction and removal.[7][8][9][10]

The logical progression from a drug discovery concept to a viable API involves several key stages, including target validation, lead optimization, and preclinical proof of concept.[11] Synthetic reagents like this compound play a fundamental role in the medicinal chemistry efforts that underpin this process.

Logical Flow of Early Drug Discovery:

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Triphenylphosphine hydrobromide stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Triphenylphosphine (B44618) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine hydrobromide (Ph₃P·HBr), a versatile phosphonium (B103445) salt, is a crucial reagent in a multitude of organic synthesis applications, including the Wittig reaction, nucleophilic substitutions, and as a catalyst.[1][2][3] Its efficacy and the success of these sensitive reactions are directly dependent on its purity and stability. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and safe handling protocols for this compound to ensure its integrity in research and development settings.

Physicochemical and Stability Profile

This compound is typically a white to off-white or light-red crystalline powder or solid.[1][2][4] While it is generally stable under normal temperatures and pressures, its utility is compromised by its sensitivity to environmental factors, primarily moisture and heat.[1][5][6]

Hygroscopicity and Moisture Sensitivity

The compound is explicitly identified as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This is a critical consideration, as the presence of water can degrade the reagent and interfere with moisture-sensitive reactions. Therefore, handling and storage must be conducted in a manner that minimizes exposure to ambient humidity.[7]

Thermal Stability and Decomposition

This compound decomposes upon heating.[1][5] The melting point is not sharp and is consistently reported as a range with decomposition. Thermal decomposition can generate hazardous byproducts, including carbon monoxide, carbon dioxide, oxides of phosphorus, and irritating and toxic fumes such as hydrogen bromide gas.[5][6]

Incompatible Materials

To prevent degradation and hazardous reactions, this compound should be stored away from incompatible substances. Key incompatibilities include:

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from various suppliers and safety data sheets.

| Property | Value | Citations |

| CAS Number | 6399-81-1 | [1][4][7] |

| Molecular Formula | C₁₈H₁₆BrP | [2][4][9] |

| Molecular Weight | ~343.2 g/mol | [2][9][10] |

| Appearance | White to off-white/light red crystalline powder or chunks | [1][2][4] |

| Melting Point | 192 - 208 °C (with decomposition) | [1][2][4] |

| Purity (Assay) | ≥98% (typically by HPLC or titration) | [1][2] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol); Insoluble in water | [1][3][4] |

| Loss on Drying | ≤0.5% | [1] |

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for maintaining the quality and safety of this compound.

Storage Conditions

To mitigate the risks of moisture absorption and thermal decomposition, the following storage conditions are recommended.

| Condition | Recommendation | Rationale & Citations |

| Temperature | Store in a cool, dry area. Refrigeration at 2-8°C is ideal for long-term stability. | Prevents thermal decomposition and minimizes moisture uptake.[1][5][7][11] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Protects against moisture and atmospheric contaminants due to its hygroscopic nature.[1][4] |

| Container | Keep in the original, tightly and securely sealed container. | Prevents exposure to air and moisture.[5][7][11][12] Suitable containers include lined metal cans and plastic pails. Avoid aluminum or galvanized containers.[7] |

| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental contact with reactive substances.[7][11] |

The logical workflow for appropriate storage is visualized in the diagram below.

Safe Handling

Given its chemical nature, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[13] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[5][11]

-

Skin Protection : Wear a lab coat and chemical-resistant gloves to prevent skin contact.[11][14]

-

Respiratory Protection : If dust generation is unavoidable or exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[11]

-

-

Spill Cleanup : In case of a spill, immediately clean up using dry procedures to avoid generating dust.[7][12] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5][7]

Experimental Protocols for Quality Assessment

While detailed, specific experimental protocols for stability testing were not available in the surveyed literature, quality assessment is routinely performed using standard analytical techniques to confirm purity, which is a direct indicator of stability. The most commonly cited methods are High-Performance Liquid Chromatography (HPLC) and acid-base titration.[1][2]

General Protocol for Purity Assay by HPLC

A generalized workflow for determining the purity of this compound via HPLC is outlined below. This protocol serves as a template and should be adapted with specific parameters (e.g., column type, mobile phase, flow rate) developed and validated for the specific laboratory setting.

-

Standard Preparation : Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

-

Sample Preparation : Prepare the sample to be tested in the same manner and at a similar concentration.

-

Instrumentation : Set up the HPLC system with an appropriate column (e.g., C18 reverse-phase) and a mobile phase capable of separating the main compound from potential impurities like triphenylphosphine oxide.

-

Analysis : Inject the standard and sample solutions, and record the chromatograms.

-

Quantification : Calculate the purity of the sample by comparing the peak area of the analyte to the peak area of the standard (external standard method) or by the area percent method, assuming all components have a similar response factor.

The following diagram illustrates this generalized workflow.

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. Its primary vulnerabilities are moisture and heat. By implementing stringent storage conditions—specifically, maintaining a cool, dry, and inert environment—and adhering to safe handling protocols, researchers can ensure the reagent's stability and performance. Regular quality assessment via established analytical methods like HPLC or titration is recommended to verify purity before use in sensitive applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound(6399-81-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. Phosphine, triphenyl-, hydrobromide | C18H16BrP | CID 517696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Ph3P · HBr | C18H16BrP - Ereztech [ereztech.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 14. downloads.regulations.gov [downloads.regulations.gov]

The Genesis and Evolution of a Versatile Reagent: An In-depth Technical Guide to Triphenylphosphine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (B44618) hydrobromide (PPh₃·HBr) has emerged as a cornerstone reagent in synthetic organic chemistry, valued for its versatility as a mild acid, a phosphonating agent, and a co-catalyst in a myriad of transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of triphenylphosphine hydrobromide. Detailed experimental protocols for its preparation and characterization are presented, alongside a thorough compilation of its physicochemical properties. Furthermore, this document explores the evolution of its applications, from early uses in the formation of phosphonium (B103445) salts to its contemporary role in complex organic synthesis, thereby offering a vital resource for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of organophosphorus chemistry. While the parent compound, triphenylphosphine (PPh₃), was first synthesized in 1904 by Pfeiffer and Sauvage, the specific discovery of its hydrobromide salt is less definitively documented in a single seminal publication.[1][2] Its preparation, however, follows the fundamental principles of acid-base chemistry, a concept well-established by the early 20th century.

The groundwork for understanding the reactivity of phosphines was laid by the pioneering work of August Wilhelm von Hofmann in the mid-19th century. His investigations into "phosphorus bases" were fundamental to the development of organophosphorus chemistry. The straightforward reaction of a tertiary phosphine, a Lewis base, with a strong acid like hydrobromic acid (HBr) to form a stable phosphonium salt is a direct extension of this early work.[3]

It is highly probable that this compound was first prepared and characterized shortly after the initial synthesis of triphenylphosphine itself, as the formation of salts is a standard method for the purification and characterization of organic bases. Early 20th-century chemists would have routinely treated newly synthesized phosphines with various acids to study their properties and form crystalline derivatives for analysis. While a specific "discovery" paper for PPh₃·HBr is not readily apparent from the historical record, its existence and preparation are a logical and immediate consequence of the discovery of triphenylphosphine.

The timeline below illustrates the key milestones leading to the widespread use of triphenylphosphine and its salts.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable under normal laboratory conditions. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆BrP | [4] |

| Molecular Weight | 343.20 g/mol | [4] |

| Melting Point | 192 - 205 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in polar solvents like water, ethanol, and methanol. Insoluble in non-polar solvents such as ether and toluene (B28343). | [5] |

| CAS Number | 6399-81-1 | [4] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. Several methods have been reported, varying primarily in the source of hydrobromic acid and the reaction solvent.

General Reaction Scheme

The fundamental reaction involves the protonation of the phosphorus atom of triphenylphosphine by hydrobromic acid.

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Reaction with Gaseous Hydrogen Bromide

This method is suitable for obtaining an anhydrous product.

-

Materials:

-

Procedure:

-

Dissolve triphenylphosphine in toluene in a flask and cool the solution to 0-5 °C.[6]

-

Bubble hydrogen bromide gas through the stirred solution for 20 minutes.[6]

-

Add ethyl ether to the mixture and continue stirring for another 20 minutes to precipitate the product.[6]

-

Filter the white solid, wash it with ethyl ether, and air-dry to obtain this compound.[6]

-

-

Yield: 97%[6]

Protocol 2: Reaction with Aqueous Hydrobromic Acid

This protocol uses readily available aqueous HBr.

-

Materials:

-

Triphenylphosphine (1.05 g, 4 mmol)[4]

-

48% Aqueous hydrobromic acid (1 mL, ~8.8 mmol)[4]

-

1,4-Dioxane (B91453) (8 mL)[4]

-

Diethyl ether[4]

-

-

Procedure:

-

To a stirring mixture of triphenylphosphine in 1,4-dioxane at room temperature, add the 48% aqueous hydrobromic acid dropwise over 1 minute.[4]

-

Warm the mixture to 70 °C and stir for 12 hours.[4]

-

Remove the solvent in vacuo.[4]

-

Wash the residue with diethyl ether and dry the resulting precipitate in vacuo at 40 °C for 12 hours to yield the product as a white solid.[4]

-

-

Yield: 98%[4]

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.60 (br s, 1H, PH), 7.67-7.60 (m, 9H, ArH), 7.59-7.53 (m, 6H, ArH)[4] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 132.70 (d, J = 102 Hz, Ar), 132.05 (d, J = 1.9 Hz, Ar), 131.48 (d, J = 9.6 Hz, Ar), 128.77 (d, J = 11.4 Hz, Ar)[4] |

Applications in Organic Synthesis

This compound is a versatile reagent with a growing number of applications in organic synthesis.

Formation of Phosphonium Salts

One of the primary uses of this compound is as a precursor for the in situ generation of other phosphonium salts, which are key intermediates in the Wittig reaction.[7] It can also be used in reactions with alcohols to form alkyltriphenylphosphonium bromides.[8]

Mild Acid Catalyst

The compound serves as a convenient and mild source of HBr for various acid-catalyzed reactions. Its solid nature makes it easier to handle than gaseous HBr or corrosive aqueous solutions.

Halogenation Reactions

In combination with an oxidizing agent, this compound can be used for the conversion of alcohols to alkyl bromides, analogous to the Appel reaction.

Modern Synthetic Applications

Recent research has expanded the utility of this compound to include its use in:

-

The synthesis of 1-hydroxyalkylphosphonium salts.[9]

-

Metal-free synthesis of aryltriphenylphosphonium bromides.[10]

-

Catalysis in various organic transformations.[5]

Conclusion

This compound, a simple salt of a foundational organophosphorus compound, has proven to be a remarkably versatile and enduring reagent in the arsenal (B13267) of the synthetic chemist. From its likely origins as a simple derivative for characterization, it has evolved into a key player in a wide array of chemical transformations. Its stability, ease of handling, and diverse reactivity ensure its continued importance in both academic research and industrial applications, particularly in the development of novel pharmaceuticals and fine chemicals. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for the scientific community.

References

- 1. acs.org [acs.org]

- 2. Triphenylphosphine | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Triphenylphosphine Hydrobromide: A Comprehensive Technical Guide

CAS Number: 6399-81-1

Chemical Formula: C₁₈H₁₆BrP

Molecular Weight: 343.20 g/mol

Introduction

Triphenylphosphine (B44618) hydrobromide (TPPHBr) is a versatile phosphonium (B103445) salt widely employed in organic synthesis. It serves as a key reagent and catalyst in a variety of chemical transformations, making it an indispensable tool for researchers and professionals in chemical and drug development. This guide provides an in-depth overview of its properties, synthesis, and significant applications, complete with experimental protocols and mechanistic diagrams.

Physicochemical Properties

Triphenylphosphine hydrobromide is a white to off-white crystalline solid.[1][2] It is soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), as well as in water, but it is insoluble in nonpolar solvents like hexane, toluene, and ether.[1][3][4] The compound is hygroscopic and should be stored under an inert atmosphere.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 6399-81-1 | [1] |

| Molecular Formula | C₁₈H₁₆BrP | [5][6][7] |

| Molecular Weight | 343.20 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 196-208 °C (decomposition) | [1][2] |

| Solubility | Soluble in water and polar organic solvents; Insoluble in ether and nonpolar solvents. | [1][3][4] |

| Purity (Typical) | ≥97% | [2] |

Synthesis

This compound is typically synthesized by the reaction of triphenylphosphine with hydrobromic acid.[3] The reaction is exothermic and can be performed at room temperature.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on a common laboratory procedure.[5][8]

Materials:

-

Triphenylphosphine (Ph₃P)

-

48% aqueous hydrobromic acid (HBr)

-

1,4-Dioxane (B91453) or Diethyl ether

-

Anhydrous ether (for washing)

Procedure:

-

Dissolve triphenylphosphine in 1,4-dioxane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise to the stirring solution at room temperature.[5][8]

-

An exothermic reaction will occur, and a white precipitate of this compound will form.

-

The mixture can be warmed to approximately 70°C and stirred for several hours to ensure the reaction goes to completion.[5][8]

-

After cooling to room temperature, the precipitate is collected by vacuum filtration.

-

The collected solid is washed with anhydrous ether to remove any unreacted starting material and solvent residues.[5]

-

The product is dried in a vacuum oven to yield this compound as a white solid.[5] The purity can be assessed by melting point analysis or NMR spectroscopy.[3]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic chemistry.[3]

Preparation of Quaternary Phosphonium Salts

A primary application of this compound is in the synthesis of quaternary phosphonium salts.[4] These salts are valuable intermediates, particularly as precursors to ylides for the Wittig reaction.[6] They are formed by the reaction of this compound with alcohols.[4]

The following is a general procedure for the synthesis of a quaternary phosphonium salt from an alcohol.[4]

Materials:

-

An alcohol (e.g., deuterated n-propanol)

-

This compound

-

Pressure-resistant reaction tube with a Teflon liner

Procedure:

-

Place the alcohol and this compound in a pressure-resistant reaction tube.[4]

-

Seal the tube and heat the reaction mixture. For example, heating to 160°C.[4]

-

The reaction mixture may initially melt and then solidify as the product forms.[4]

-

Maintain the reaction at the elevated temperature for a sufficient time (e.g., 2 hours).[4]

-

Cool the reaction vessel to room temperature.

-

The resulting solid is the quaternary phosphonium salt, which can be dried under vacuum.[4]

Diagram 2: General Workflow for Quaternary Phosphonium Salt Synthesis

Caption: A typical experimental workflow for synthesizing quaternary phosphonium salts.

Catalyst in Cross-Coupling Reactions

This compound can act as a ligand or co-catalyst in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.[3] In these reactions, the triphenylphosphine moiety can coordinate to the metal center (e.g., palladium), influencing its catalytic activity and stability.[3][9]

Diagram 3: Role in a Generic Cross-Coupling Reaction

Caption: The role of triphenylphosphine as a ligand in a generic cross-coupling cycle.

Reducing Agent

This compound can function as a reducing agent, for instance, in the reduction of carbonyl compounds like aldehydes and ketones to their corresponding alcohols.[3] This reaction typically requires a proton source.[3] The mechanism involves the formation of a phosphonium intermediate followed by a hydride transfer.[3]

Nucleophilic Reagent

In nucleophilic substitution reactions, this compound can act as a nucleophile.[3] It can displace halide ions from alkyl halides, leading to the formation of carbon-phosphorus bonds, which is another route to phosphonium salts.[3]

Spectroscopic Data

The identity and purity of this compound can be confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | δ (ppm): 7.53-7.59 (m, 6H, ArH), 7.60-7.67 (m, 9H, ArH), 10.60 (brs, 1H, PH) (in DMSO-d₆) | [5] |

| ¹³C NMR | δ (ppm): 128.77 (d, J = 11.4 Hz, Ar), 131.48 (d, J = 9.6 Hz, Ar), 132.05 (d, J = 1.9 Hz, Ar), 132.70 (d, J = 102 Hz, Ar) (in DMSO-d₆) | [5] |

| FTIR | KBr-Pellet spectrum available in databases. | [10][11] |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[12][13] It may also be corrosive to metals.[12]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

-

Handle in a well-ventilated area or under a fume hood.[12]

-

Avoid breathing dust.[12]

-

Do not eat, drink, or smoke when using this product.[12]

-

Wash hands thoroughly after handling.[12]

Storage:

-

Keep the container tightly closed and protected from moisture due to its hygroscopic nature.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility in the preparation of phosphonium salts, as a ligand in cross-coupling reactions, and as a reducing and nucleophilic agent makes it a staple in both academic research and industrial applications, including drug development and material science. Proper handling and storage are essential to ensure its safe and effective use.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% 6399-81-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. minstar.lookchem.com [minstar.lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 10. Phosphine, triphenyl-, hydrobromide | C18H16BrP | CID 517696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

- 14. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Physicochemical Properties of Triphenylphosphine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and structural characteristics of triphenylphosphine (B44618) hydrobromide (Ph₃P·HBr), a versatile reagent in organic synthesis. The information presented herein is curated for professionals in research and development, with a focus on precise data and experimental context.

Physical and Chemical Properties

Triphenylphosphine hydrobromide is the hydrobromide salt of triphenylphosphine. It is a white to off-white crystalline solid under standard conditions.[1][2][3][4] Its appearance can also be described as a light-red to beige powder or chunks.[2][5] The compound is soluble in polar solvents such as water, methanol, and ethanol, but insoluble in non-polar solvents like hexane (B92381) and toluene.[1][4]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₆BrP | [2][6] |

| Molecular Weight | 343.20 g/mol | [7][8] |

| Appearance | White to light beige crystalline powder or chunks | [2][4][5] |

| Melting Point | 196 °C (with decomposition) | [7][9] |

| Solubility | Soluble in water, DMSO (slightly), Methanol (slightly) | [1][4][5] |

| CAS Number | 6399-81-1 | [2][7] |

Crystalline Structure

The crystalline structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system. The structure consists of the triphenylphosphonium cation, [HP(C₆H₅)₃]⁺, and the bromide anion, Br⁻.

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [10] |

| Space Group | P n m a | [10] |

| Unit Cell Dimensions | a = 10.951 Å | [10] |

| b = 12.269 Å | [10] | |

| c = 11.754 Å | [10] | |

| α = 90° | [10] | |

| β = 90° | [10] | |

| γ = 90° | [10] | |

| Z (Formula units per unit cell) | 4 | [10] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound.

This compound is typically synthesized by the direct reaction of triphenylphosphine with hydrobromic acid.[1][11]

Materials:

-

Triphenylphosphine (TPP)

-

48% aqueous hydrobromic acid (HBr)

-

1,4-Dioxane

-

Diethyl ether

Procedure: [6]

-

A solution of 48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol) is added dropwise over 1 minute to a stirring mixture of triphenylphosphine (1.05 g, 4 mmol) in dioxane (8 mL) at room temperature.

-

The reaction mixture is then warmed to 70 °C and stirred for 12 hours.

-

After the reaction is complete, the mixture is evaporated in vacuo to remove the solvent.

-

The resulting residue is washed with diethyl ether.

-

The precipitate is collected and dried in vacuo for 12 hours at 40 °C to yield this compound as a white solid.

Caption: Synthesis workflow for this compound.

The purity and structure of the synthesized this compound can be confirmed using various analytical techniques.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Purity and structural confirmation can be achieved by ¹H and ¹³C NMR spectroscopy.[1][6]

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm): 7.53-7.59 (m, 6H, ArH), 7.60-7.67 (m, 9H, ArH), 10.60 (brs, 1H, PH).[6]

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm): 128.77 (d, J = 11.4 Hz, Ar), 131.48 (d, J = 9.6 Hz, Ar), 132.05 (d, J = 1.9 Hz, Ar), 132.70 (d, J = 102 Hz, Ar).[6]

3.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups and confirm the formation of the phosphonium (B103445) salt. The spectra of triphenylphosphine and its derivatives have been studied, with characteristic bands arising from phosphorus-phenyl linkages.[12] Spectra for this compound are available in public databases.[13][14]

3.2.3 X-ray Crystallography Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles, providing the crystallographic data presented in Table 2.[10]

Caption: General experimental workflow for synthesis and characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(6399-81-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 4. This compound CAS#: 6399-81-1 [m.chemicalbook.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound 97 6399-81-1 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. Phosphine, triphenyl-, hydrobromide | C18H16BrP | CID 517696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]

- 12. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols: Conversion of Alcohols to Alkyl Bromides using Triphenylphosphine-Based Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, crucial for the introduction of a versatile functional group that can participate in a wide array of subsequent reactions, including nucleophilic substitutions and organometallic cross-couplings. While numerous methods exist for this conversion, those employing triphenylphosphine-based reagents are favored for their mild reaction conditions, high yields, and stereochemical control. This application note details the use of triphenylphosphine (B44618) in combination with a bromine source, a method often referred to as the Appel reaction, for the efficient synthesis of alkyl bromides from primary and secondary alcohols. While triphenylphosphine hydrobromide (PPh₃·HBr) is a stable salt, its direct use for this transformation is less common than the in situ generation of the active brominating species from triphenylphosphine (PPh₃) and a suitable bromine source.

The reaction typically proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the reacting carbon center, which is a significant advantage in the synthesis of chiral molecules.[1][2] Primary and secondary alcohols are excellent substrates for this reaction, while tertiary alcohols may undergo elimination side reactions.[3] The choice of bromine source can be tailored to the specific substrate and desired reaction conditions, with common options including carbon tetrabromide (CBr₄), N-bromosuccinimide (NBS), and elemental bromine (Br₂).[1][2]

Mechanism of Action

The conversion of an alcohol to an alkyl bromide using triphenylphosphine and a bromine source, such as carbon tetrabromide, proceeds through the formation of an alkoxyphosphonium bromide intermediate. The generally accepted mechanism is as follows:

-

Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks the bromine atom of the bromine source (e.g., CBr₄), displacing a tribromomethyl anion and forming a bromotriphenylphosphonium ylide.

-

Formation of Alkoxyphosphonium Salt: The alcohol's hydroxyl group attacks the electrophilic phosphorus atom of the ylide, leading to the formation of an alkoxyphosphonium intermediate.

-

SN2 Displacement: The bromide ion, generated in the initial step or present in the reaction mixture, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion.

-

Product Formation: This backside attack results in the formation of the corresponding alkyl bromide with inversion of configuration, along with triphenylphosphine oxide and bromoform (B151600) as byproducts.[4]

The formation of the highly stable triphenylphosphine oxide is a key driving force for this reaction.[4]

Experimental Protocols

The following protocols are representative examples for the conversion of alcohols to alkyl bromides using triphenylphosphine-based methods.

Protocol 1: General Procedure using Triphenylphosphine and Carbon Tetrabromide (Appel Reaction)

This protocol is adapted from a standard procedure for the Appel reaction and is suitable for a wide range of primary and secondary alcohols.[5]

Materials:

-

Alcohol (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Carbon tetrabromide (CBr₄) (1.2 equiv)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

To a stirred solution of the alcohol (1.0 equiv) and carbon tetrabromide (1.2 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of triphenylphosphine (1.5 equiv) in anhydrous dichloromethane dropwise.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure alkyl bromide. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent like hexane or ether prior to chromatography.

Protocol 2: Alternative Procedure using Triphenylphosphine and Tribromoisocyanuric Acid (TBCA)

This method provides an alternative to carbon tetrabromide and has been shown to be effective for a variety of alcohols.[3]

Materials:

-

Alcohol (1.0 equiv)

-

Triphenylphosphine (TPP) (2.0 equiv)

-

Tribromoisocyanuric acid (TBCA) (0.7 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.

-

Add triphenylphosphine (2.0 equiv) to the solution and stir until dissolved.

-

Carefully add tribromoisocyanuric acid (0.7 equiv) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction at room temperature for approximately 1.5 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired alkyl bromide.[3]

Data Presentation

The following table summarizes representative yields for the conversion of various alcohols to their corresponding alkyl bromides using the triphenylphosphine/tribromoisocyanuric acid system, as reported in the literature.[3][6]

| Entry | Alcohol Substrate | Product | Yield (%)[3][6] |

| 1 | 1-Octanol | 1-Bromooctane | 73 |

| 2 | Cinnamyl alcohol | Cinnamyl bromide | 82 |

| 3 | Benzyl alcohol | Benzyl bromide | 78 |

| 4 | 2-Phenylethanol | 1-Bromo-2-phenylethane | 70 |

| 5 | Cyclohexanol | Bromocyclohexane | 75 |

| 6 | 2-Octanol | 2-Bromooctane | 67 |

| 7 | Geraniol | Geranyl bromide | 76 |

| 8 | 1-Decanol | 1-Bromodecane | 70 |

Mandatory Visualizations

Caption: Reaction mechanism for the conversion of alcohols to alkyl bromides.

References

Application Notes and Protocols: Triphenylphosphine Hydrobromide as a Ligand Precursor in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The reaction typically employs a palladium catalyst supported by a phosphine (B1218219) ligand.[2][3] Triphenylphosphine (B44618) (PPh₃) is a widely used, robust, and cost-effective ligand for this purpose.[4][5]

Triphenylphosphine hydrobromide (PPh₃·HBr) is a stable, air-insensitive phosphonium (B103445) salt that serves as a convenient precursor to the active triphenylphosphine ligand. By reacting this compound with a base in situ, the free triphenylphosphine ligand is generated, which then coordinates to the palladium center to form the active catalyst. This approach avoids the direct handling of the potentially air-sensitive triphenylphosphine. This document provides detailed application notes and protocols for the use of this compound as a ligand precursor in palladium-catalyzed Suzuki-Miyaura coupling reactions.

Catalytic Cycle and Ligand Generation

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7] The role of the triphenylphosphine ligand is to stabilize the palladium catalyst and modulate its reactivity throughout the cycle.[4]

When using this compound, an initial acid-base reaction is required to generate the active PPh₃ ligand. The base, typically an inorganic carbonate or phosphate (B84403), deprotonates the phosphonium salt to yield free triphenylphosphine.

Caption: In situ generation of triphenylphosphine ligand.

The generated triphenylphosphine then participates in the main Suzuki-Miyaura catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using this compound

This protocol describes a general procedure for the cross-coupling of an aryl halide with an arylboronic acid.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound (PPh₃·HBr)

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

-

Solvent (e.g., Toluene/Water or 1,4-Dioxane/Water mixture)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (e.g., silica (B1680970) gel for column chromatography).

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%), this compound (e.g., 0.08 mmol, 8 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol). Note: An excess of base is used to both neutralize the PPh₃·HBr and facilitate the catalytic cycle.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/Water 4:1, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Experimental Workflow

Caption: Step-by-step experimental workflow.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions using a palladium catalyst with triphenylphosphine as the ligand, which is analogous to the system generated in situ from this compound.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |

| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 90 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), K₂CO₃ (3.0 mmol), Toluene/H₂O (4:1), 100 °C, 12 h.

Table 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Methylbiphenyl | 95 |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 93 |

| 3 | 4-Fluorophenylboronic acid | 4-Fluoro-4'-methylbiphenyl | 91 |

| 4 | 3-Thiopheneboronic acid | 4-Methyl-1-(thiophen-3-yl)benzene | 87 |

| 5 | Naphthalene-1-boronic acid | 1-(4-Methylphenyl)naphthalene | 89 |

Reaction Conditions: 4-Bromotoluene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), K₂CO₃ (3.0 mmol), Toluene/H₂O (4:1), 100 °C, 12 h.

Conclusion